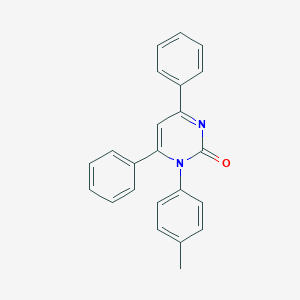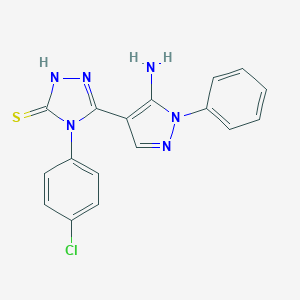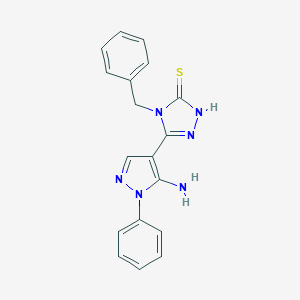
1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one, also known as MDP, is a chemical compound that belongs to the pyrimidine family. It has been widely studied for its potential applications in various fields, including medicinal chemistry, material science, and nanotechnology. The unique structural features of MDP make it a promising candidate for developing new drugs and materials.
Wirkmechanismus
The exact mechanism of action of 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one is not fully understood, but it is believed to involve the inhibition of cell proliferation and induction of apoptosis. 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one has been shown to disrupt the cell cycle by inducing cell cycle arrest at the G2/M phase. It also activates the caspase cascade, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the suppression of tumor growth, and the reduction of inflammation. 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one has also been shown to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one in lab experiments is its high potency and selectivity against cancer cells. However, 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one has some limitations, including its poor solubility in water and its potential toxicity to normal cells at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the research and development of 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one. One possible direction is to explore its potential as a drug delivery system, as its unique structural features make it suitable for encapsulating and delivering drugs to specific target cells. Another direction is to investigate its applications in material science, particularly in the development of new materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one and to identify its potential applications in other fields.
Synthesemethoden
1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one can be synthesized through a variety of methods, including condensation reactions, cyclization reactions, and Sonogashira coupling reactions. One of the most commonly used methods involves the reaction of 4-methylbenzaldehyde, benzil, and ammonium acetate in the presence of a catalyst such as piperidine. The resulting product can be purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one has been extensively studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. Several studies have shown that 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one exhibits significant cytotoxicity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 1-(4-Methylphenyl)-4,6-diphenylpyrimidin-2-one has also been investigated for its potential to inhibit the growth and metastasis of cancer cells.
Eigenschaften
CAS-Nummer |
72923-17-2 |
|---|---|
Molekularformel |
C23H18N2O |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
1-(4-methylphenyl)-4,6-diphenylpyrimidin-2-one |
InChI |
InChI=1S/C23H18N2O/c1-17-12-14-20(15-13-17)25-22(19-10-6-3-7-11-19)16-21(24-23(25)26)18-8-4-2-5-9-18/h2-16H,1H3 |
InChI-Schlüssel |
XEIAFVUDGFSBCF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=CC(=NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=CC(=NC2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4',5':4,5]thieno[2,3-c]pyridazin-8(7H)-one](/img/structure/B293177.png)
![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)
![3,4,7-triphenylpyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293179.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293187.png)
![8-Chloro-4-methyl-1,3-dihydrofuro[3,4-c]quinoline](/img/structure/B293189.png)
![4-Methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293192.png)



![2-{2,7-Dimethylimidazo[1,2-a]pyridin-3-yl}-1,3,4-oxadiazole](/img/structure/B293197.png)
![3-[1-(4-chloroanilino)ethylidene]dihydro-2(3H)-furanone](/img/structure/B293198.png)